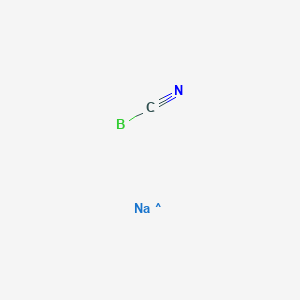
Sodium cyanoboronhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyanoboronhydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used extensively in organic synthesis for chemical reduction, particularly in the reduction of imines and carbonyls. Known for its selectivity and stability, this compound is a milder reductant compared to other conventional reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyanoboronhydride can be synthesized by reacting sodium borohydride (NaBH₄) with hydrogen cyanide (HCN) under controlled conditions. The reaction involves careful manipulation of reactant ratios and temperatures to ensure the formation of Na[BH₃(CN)] while minimizing side reactions .
Industrial Production Methods: In an industrial setting, this compound is typically produced by combining sodium cyanide (NaCN) with borane tetrahydrofuran (BH₃·THF). The reaction is carried out under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is then heated under reflux for several hours to complete the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium cyanoboronhydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces imines to amines. This compound is also used in the reduction of aldehydes, ketones, oximes, and enamines .
Common Reagents and Conditions:
Reductive Amination: this compound is used in the presence of an amine and a carbonyl compound. .
Reduction of Aldehydes and Ketones: The compound can reduce aldehydes and ketones to their corresponding alcohols under neutral or slightly acidic conditions
Major Products Formed:
Amines: From the reduction of imines.
Scientific Research Applications
Sodium cyanoboronhydride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective reduction of various functional groups.
Industry: It is used in the production of specialty chemicals and in processes requiring selective reduction.
Mechanism of Action
The mechanism by which sodium cyanoboronhydride exerts its effects involves the transfer of hydride ions (H⁻) to the substrate. The electron-withdrawing cyanide group reduces the electrophilic capabilities of the boron atom, making the compound a milder reducing agent. This allows for selective reduction of imines and carbonyls without affecting other functional groups .
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄): A stronger reducing agent compared to sodium cyanoboronhydride.
Lithium Aluminium Hydride (LiAlH₄): An even stronger reducing agent than sodium borohydride, capable of reducing esters, carboxylic acids, and amides.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to this compound with comparable reactivity, often used in reductive aminations.
Uniqueness: this compound is unique due to its mild reducing properties and high selectivity. It is particularly useful in reactions where over-reduction needs to be avoided, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
CBNNa |
|---|---|
Molecular Weight |
59.82 g/mol |
InChI |
InChI=1S/CBN.Na/c2-1-3; |
InChI Key |
OAOPDYUHWPBJCW-UHFFFAOYSA-N |
Canonical SMILES |
[B]C#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















